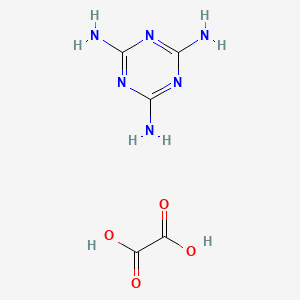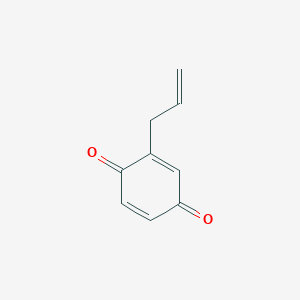
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-allylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s quinone structure makes it a useful tool in studying redox reactions and electron transfer processes in biological systems.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- involves its ability to undergo redox reactions. The quinone structure allows it to accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with various molecular targets, including enzymes involved in redox reactions, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of an allyl group, leading to different chemical properties and applications.
2,5-Dihydroxy-1,4-benzoquinone:
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-5,6-di-2-propenyl-: This compound has additional methyl and propenyl groups, resulting in distinct chemical behavior.
Uniqueness
The presence of the allyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
3731-95-1 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
2-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 |
InChIキー |
VJSISYPUBUWIOT-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
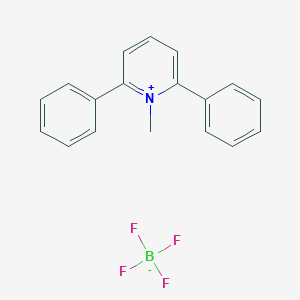
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
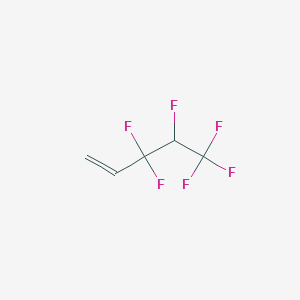
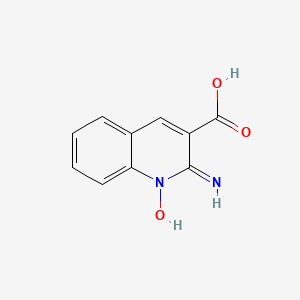
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)
